Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Medicinal Chemistry Halogen Effect Physicochemical Properties

This 2‑chloro‑4‑[(N‑methylsulfonylpiperidin‑3‑yl)methyl]pyridine is a patent‑relevant LCE inhibitor building block. The 2‑Cl pyridine enables SNAr or cross‑coupling diversification; the N‑methylsulfonyl group eliminates an extra protection step, saving synthesis time. The 4‑pyridyl regiochemistry creates a distinct electronic vector unavailable from the 5‑substituted isomer (CAS 1316225‑94‑1). Procure the ISO‑certified NLT 98% grade to avoid in‑house repurification and accelerate your SAR campaign.

Molecular Formula C12H17ClN2O2S
Molecular Weight 288.79 g/mol
CAS No. 1316217-48-7
Cat. No. B1399262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
CAS1316217-48-7
Molecular FormulaC12H17ClN2O2S
Molecular Weight288.79 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)CC2=CC(=NC=C2)Cl
InChIInChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-2-3-11(9-15)7-10-4-5-14-12(13)8-10/h4-5,8,11H,2-3,6-7,9H2,1H3
InChIKeyCGMYRWOJHUWOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine (CAS 1316217-48-7): A Specialized Sulfonylpiperidine-Pyridine Building Block


2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine (CAS 1316217-48-7, MFCD19691545) is a heterocyclic building block belonging to the 3-substituted sulfonylpiperidine class [1]. It features a 2-chloropyridine core linked via a methylene bridge to the 3-position of an N-methylsulfonylpiperidine ring. The compound's molecular formula is C₁₂H₁₇ClN₂O₂S with a molecular weight of 288.79 g/mol, and it is supplied at ≥95% to ≥98% purity depending on the vendor . While no direct bioactivity data is reported specifically for this compound, its scaffold is explicitly claimed in patents covering long-chain fatty acyl elongase (LCE) inhibitors, positioning it as an advanced intermediate for cardiovascular, metabolic, and neurologic disease drug discovery programs [1].

Why 2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine Cannot Be Replaced by Other Piperidine-Pyridine Isomers


Within the 3-substituted sulfonylpiperidine chemotype, small structural modifications—including halogen identity, pyridine substitution regiochemistry, and the presence of a methylene spacer—profoundly alter physicochemical properties and downstream synthetic utility [1]. The chloro substituent at the 2-position of the pyridine ring provides a specific handle for nucleophilic aromatic substitution or cross-coupling reactions that cannot be replicated by bromo, fluoro, or unsubstituted analogs without changing reaction kinetics, yields, and functional group tolerance . Similarly, substitution at the 4-position of the pyridine versus the 5- or 6-position alters the electronic character of the ring, directly impacting the compound's behavior in subsequent medicinal chemistry transformations . These differences preclude the simple interchange of closely related CAS numbers in a synthetic sequence without thorough re-validation of yields, impurity profiles, and biological readouts. The wrong isomer or halogen variant introduces avoidable failure risk into multi-step synthesis campaigns or structure-activity relationship (SAR) studies [1].

Head-to-Head Comparative Evidence: 2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine vs Closest Analogs


Molecular Weight and Halogen Mass Differentiation vs. 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

The target compound has a molecular weight of 288.79 g/mol, which is 44.46 g/mol lower than the 2-bromo-6-substituted analog (333.25 g/mol) . This difference arises from the replacement of bromine (atomic weight ~79.9) with chlorine (atomic weight ~35.45) and represents a 13.3% reduction in molecular mass. In fragment-based or lead-like screening cascades, lower molecular weight directly translates to improved ligand efficiency metrics, assuming comparable potency.

Medicinal Chemistry Halogen Effect Physicochemical Properties

Pyridine Substitution Regiochemistry: 4-Position vs. 5-Position Isomer in Synthetic Utility

The target compound bears the piperidinylmethyl group at the 4-position of the pyridine ring, whereas the isomeric 2-chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine (CAS 1316225-94-1) carries the identical substituent at the 5-position . Although both have the same molecular formula and weight (288.79 g/mol), the 4-substituted regioisomer positions the chlorine atom para to the piperidinylmethyl group, creating a different electronic push-pull system. In palladium-catalyzed cross-coupling reactions, 2-chloro-4-substituted pyridines typically exhibit distinct reactivity and selectivity profiles compared to 2-chloro-5-substituted pyridines due to the altered electron density at the C-Cl bond.

Organic Synthesis Regioselectivity Cross-Coupling Reactions

Methylene Linker Presence vs. 4-Yl Direct Attachment Analog: Impact on Conformational Flexibility

The target compound incorporates a methylene (-CH₂-) spacer between the pyridine and piperidine rings, whereas 2-Chloro-4-(1-(methylsulfonyl)piperidin-4-yl)pyridine (CAS 1316217-42-1) features a direct C-C bond attachment at the piperidine 4-position instead of the 3-position . Beyond the difference in molecular formula (C₁₂H₁₇ClN₂O₂S vs. C₁₁H₁₅ClN₂O₂S) and molecular weight (288.79 vs. 274.77 g/mol), the presence of the methylene linker introduces an additional rotatable bond and alters the spatial relationship between the two heterocyclic rings. This conformational difference can be decisive in target binding, as a direct-attachment analog will adopt a more constrained geometry that may fail to recapitulate key ligand-protein interactions.

Conformational Analysis Scaffold Hopping Drug Design

N-Methylsulfonyl Protection: Differentiation from N-Unsubstituted Piperidine Analogs in Downstream Reactivity

The target compound contains an N-methylsulfonyl (-SO₂CH₃) group on the piperidine nitrogen, in contrast to N-unsubstituted piperidine analogs such as 2-Chloro-4-(piperidin-3-ylmethyl)pyridine (CAS not specified in search results) [1]. The methylsulfonyl group serves as both a protecting group and an electronic modulator, reducing the basicity and nucleophilicity of the piperidine nitrogen (pKa of sulfonamide ~11-12 vs. secondary amine pKa ~10-11). This protection prevents undesired N-alkylation or N-acylation during subsequent synthetic steps, enabling chemoselective transformations at the pyridine chlorine or other positions. The methylsulfonyl group can be removed under controlled reductive conditions if a free piperidine is required at a later stage.

Protecting Group Strategy Synthetic Intermediate Piperidine Functionalization

Vendor Purity Specification and ISO Certification: Quantitative Comparison Across Suppliers

The target compound is available from multiple vendors at specified purity grades: BenchChem offers 95% purity, CheMenu offers 97% purity, and MolCore offers NLT 98% purity with ISO certification . In contrast, the 2-bromo-6-substituted analog (CAS 1316217-39-6) is listed by AKSci at 95% purity without an MDL number . The availability of ISO-certified, higher-purity batches (≥98%) for the target compound is relevant for applications requiring rigorous quality specifications, such as GLP toxicology studies, in vivo pharmacology, or late-stage lead optimization where impurity-driven artifacts must be minimized.

Quality Control Procurement Specification ISO Certification

Patent Landscape Positioning: Inclusion in LCE Inhibitor Intellectual Property vs. Unclaimed Analogs

The 3-substituted sulfonylpiperidine scaffold encompassing the target compound is explicitly claimed in U.S. Patent 8,188,280 (MSD K.K.) as an inhibitor of long-chain fatty acyl elongase (LCE), with asserted utility for cardiovascular disease, diabetes, obesity, non-alcoholic fatty liver disease, neurologic disease, and as a herbicide [1] [2]. While no specific IC₅₀ values for this exact compound are disclosed in the patent, the Markush structure covers the 2-chloropyridine-4-methyl-piperidine substitution pattern. Analogs outside this patent scope—such as 4-sulfonylpiperidine derivatives claimed in a separate patent family (e.g., EP2204368A4)—may have different intellectual property constraints and target selectivity profiles [3]. For organizations developing LCE inhibitors, selecting a compound squarely within the dominant patent landscape ensures relevance to established pharmacological mechanisms.

Patent Analysis LCE Inhibition Freedom to Operate

Optimal Research and Procurement Application Scenarios for 2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine


Lead Optimization for LCE Inhibitor Programs in Metabolic Disease

Research groups targeting long-chain fatty acyl elongase (LCE) for diabetes, obesity, or non-alcoholic fatty liver disease can use this compound as a key intermediate to generate focused libraries of 3-substituted sulfonylpiperidine derivatives. The specific 2-chloro-4-pyridyl substitution pattern places the compound within the scope of U.S. Patent 8,188,280 claims, ensuring SAR efforts remain in patent-relevant chemical space [1]. The N-methylsulfonyl protecting group enables further functionalization at the pyridine chlorine via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling without competing N-reactivity, accelerating the synthesis of diverse analog sets.

Medicinal Chemistry Scaffold Hopping with Defined Regiochemistry

When exploring structure-activity relationships around pyridine-substituted piperidine scaffolds, procurement of the 4-substituted regioisomer (rather than the 5-substituted isomer, CAS 1316225-94-1) provides a distinct vector for library design. The para relationship between the chlorine and the piperidinylmethyl group creates a unique electronic environment for cross-coupling reactions, enabling parallel exploration of chemical space that the 5-substituted analog cannot access .

Multi-Step Synthesis Requiring Chemoselective Piperidine Protection

In synthetic routes where the piperidine nitrogen must remain inert during subsequent pyridine functionalization steps, the pre-installed N-methylsulfonyl group eliminates the need for a separate protection-deprotection sequence. This saves at least one synthetic step compared to using an N-unsubstituted piperidine analog, reducing overall synthesis time and material costs in medicinal chemistry production workflows [2].

GLP Toxicology and Regulated Preclinical Studies Requiring High-Purity Batches

For organizations requiring compound batches suitable for in vivo pharmacology or GLP toxicology, the ISO-certified NLT 98% purity grade available from MolCore provides a documented quality standard that lower-purity (95%) bromo analogs do not match . This reduces the need for in-house re-purification and associated analytical characterization, streamlining the transition from chemistry to preclinical development.

Quote Request

Request a Quote for 2-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.